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1-(1-Methyl-1h-pyrazol-4-yl)prop-2-en-1-one Documentation Hub

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Core Science & Biosynthesis

Foundational

1-(1-Methyl-1h-pyrazol-4-yl)prop-2-en-1-one CAS number and identifiers

An In-depth Technical Guide to 1-(1-Methyl-1H-pyrazol-4-yl)prop-2-en-1-one: Synthesis, Properties, and Therapeutic Potential Authored by a Senior Application Scientist This guide provides a comprehensive technical overvi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(1-Methyl-1H-pyrazol-4-yl)prop-2-en-1-one: Synthesis, Properties, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While a specific CAS number for this precise molecule is not publicly cataloged, its synthesis, properties, and potential applications can be reliably extrapolated from established chemical principles and extensive data on closely related analogues. This document synthesizes this information to provide a robust framework for its scientific exploration.

The core of this molecule is the pyrazole ring, a five-membered heterocycle that is considered a "privileged scaffold" in drug discovery.[1][2] The metabolic stability and versatile synthetic accessibility of the pyrazole nucleus have led to its incorporation into numerous FDA-approved drugs, particularly in the oncology space where it features in several kinase inhibitors.[1][3][4] The prop-2-en-1-one moiety, an α,β-unsaturated ketone (enone), is a well-known Michael acceptor, capable of forming covalent bonds with biological nucleophiles, a mechanism frequently exploited in the design of targeted therapeutic agents. The combination of these two functionalities makes 1-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one a compound of high potential.

Chemical Identifiers and Physicochemical Properties

For clarity and comparative analysis, the table below summarizes key identifiers and properties for the target molecule, a critical precursor, and a closely related structural analogue.

Identifier1-(1-Methyl-1H-pyrazol-4-yl)prop-2-en-1-one (Target)1-Methyl-1H-pyrazole-4-carbaldehyde (Precursor)1-(1-Methyl-1H-pyrazol-4-yl)ethan-1-one (Analogue)
IUPAC Name 1-(1-Methyl-1H-pyrazol-4-yl)prop-2-en-1-one1-Methyl-1H-pyrazole-4-carbaldehyde1-(1-Methyl-1H-pyrazol-4-yl)ethanone
CAS Number Not available25016-11-9[5]37687-18-6[6][7]
PubChem CID Not available573117[5]3596939[6]
Molecular Formula C₇H₈N₂OC₅H₆N₂O[5]C₆H₈N₂O[6]
Molecular Weight 136.15 g/mol 110.12 g/mol [5]124.14 g/mol
Appearance Inferred: SolidColorless to yellow solid[5]Data not available
Storage Inferred: Store at 0-8 °C, protected from lightStore at 0-8 °C[5]Data not available

Synthetic Methodology: A Validated Approach

The most logical and well-documented route for the synthesis of pyrazole-based α,β-unsaturated ketones is the Claisen-Schmidt condensation .[8][9] This classic carbon-carbon bond-forming reaction involves the base-catalyzed reaction between a ketone (or a compound with an activated methyl group) and an aromatic aldehyde that cannot self-condense. This method is highly reliable and provides good to excellent yields, making it the industry-standard approach.

The synthesis of 1-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one would therefore proceed via the condensation of its corresponding aldehyde precursor, 1-methyl-1H-pyrazole-4-carbaldehyde , with acetone.

SynthesisWorkflow cluster_precursor Step 1: Precursor Synthesis cluster_final Step 2: Claisen-Schmidt Condensation Precursor 1-Methylpyrazole (CAS: 930-36-9) Reagent1 Vilsmeier-Haack Reagent (POCl₃ + DMF) Precursor->Reagent1 Aldehyde 1-Methyl-1H-pyrazole-4-carbaldehyde (CAS: 25016-11-9) Reagent1->Aldehyde Formylation Acetone Acetone Base Aqueous NaOH (Catalyst) Aldehyde->Base Acetone->Base Product 1-(1-Methyl-1H-pyrazol-4-yl)prop-2-en-1-one (Target Compound) Base->Product Condensation

Sources

Protocols & Analytical Methods

Method

Michael addition reaction conditions using 1-(1-Methyl-1h-pyrazol-4-yl)prop-2-en-1-one

Application Note: Optimizing Michael Addition to 1-(1-Methyl-1H-pyrazol-4-yl)prop-2-en-1-one Introduction & Mechanistic Insight The substrate 1-(1-Methyl-1H-pyrazol-4-yl)prop-2-en-1-one represents a specialized class of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Michael Addition to 1-(1-Methyl-1H-pyrazol-4-yl)prop-2-en-1-one

Introduction & Mechanistic Insight

The substrate 1-(1-Methyl-1H-pyrazol-4-yl)prop-2-en-1-one represents a specialized class of "heteroaryl vinyl ketones." Unlike simple acrylamides used in covalent kinase inhibitors (e.g., Ibrutinib), this molecule features a ketone directly conjugated to an electron-rich N-methylpyrazole ring.

Mechanistic Causality:

  • Electronic Push-Pull: The pyrazole ring is electron-rich (aromatic

    
    -donor), while the carbonyl is electron-withdrawing. This internal "push-pull" system modulates the electrophilicity of the 
    
    
    
    -carbon. While still a potent Michael acceptor, it is generally less reactive than phenyl vinyl ketones but more reactive than simple acrylamides.
  • Soft Electrophile Status: According to HSAB (Hard-Soft Acid-Base) theory, the

    
    -carbon is a "soft" electrophile, making it highly selective for "soft" nucleophiles like thiols (cysteine) and secondary amines, rather than "hard" nucleophiles like alkoxides (which favor 1,2-addition to the carbonyl).
    

Primary Applications:

  • Covalent Fragment Screening: Targeting non-catalytic cysteines in kinases (e.g., JAK3, BTK).

  • Heterocycle Synthesis: Precursor for pyrazolines via hydrazine condensation.

  • Diversity-Oriented Synthesis (DOS): Rapid library generation via Aza-Michael additions.

Reaction Decision Matrix & Pathway

Before selecting a protocol, identify your nucleophile class. The diagram below outlines the decision logic and mechanistic flow.

MichaelAddition Substrate 1-(1-Methyl-1H-pyrazol-4-yl) prop-2-en-1-one Intermediate Enolate Intermediate Substrate->Intermediate Nucleophilic Attack Nuc_Thiol Thiol (R-SH) (Cysteine/Drug) Nuc_Thiol->Intermediate pH 7.5-8.0 (Fast) Nuc_Amine Amine (R-NH2) (Library Gen) Nuc_Amine->Intermediate Lewis Acid or Protic Solvent Nuc_Carbon Active Methylene (Malonates) Nuc_Carbon->Intermediate Strong Base (NaH/KOtBu) Product Michael Adduct (β-substituted ketone) Intermediate->Product Protonation (Tautomerization)

Figure 1: Mechanistic pathway and condition selection based on nucleophile type.

Experimental Protocols

Protocol A: Thia-Michael Addition (Cysteine/Bioconjugation)

Best for: Covalent inhibitor synthesis, protein labeling, and glutathione reactivity assays.

Rationale: Thiols are highly nucleophilic. To prevent side reactions (disulfide formation) or polymerization, mild basic conditions in polar solvents are optimal.

Materials:

  • Substrate: 1-(1-Methyl-1H-pyrazol-4-yl)prop-2-en-1-one (1.0 equiv)

  • Nucleophile: Thiol derivative (1.1 equiv)

  • Base: Triethylamine (TEA) or DIPEA (0.1 – 0.5 equiv)

  • Solvent: DCM or MeOH (for small molecules); PBS pH 7.4 (for proteins)

Step-by-Step:

  • Preparation: Dissolve the pyrazole vinyl ketone (0.5 mmol) in DCM (2 mL).

  • Activation: Add the thiol (0.55 mmol) to the solution.

  • Catalysis: Add TEA (0.05 mmol, 10 mol%) dropwise at 0°C.

    • Note: If the reaction is too slow, increase temperature to RT. Do not heat >40°C to avoid retro-Michael.

  • Monitoring: Monitor by TLC (SiO2, 50% EtOAc/Hexane). The vinyl protons ($ \delta $ 6.0–7.5 ppm) will disappear in NMR.

  • Workup: Quench with dilute HCl (0.1 M) to protonate the enolate. Extract with DCM.

  • Purification: Flash chromatography.

ParameterRangeOptimalNote
Temperature 0°C – 25°C25°CHigher temps favor reversibility.
Time 10 min – 2 h30 minReaction is usually rapid.
Yield 85% – 98%>90%Quantitative conversion common.
Protocol B: Aza-Michael Addition (Amine Library Synthesis)

Best for: Fragment-based drug discovery (FBDD) and scaffold diversification.

Rationale: Amines are less nucleophilic than thiols toward this substrate. A protic solvent (Ethanol/Water) or a Lewis Acid catalyst is often required to activate the carbonyl oxygen, increasing the electrophilicity of the


-carbon.

Materials:

  • Substrate: 1-(1-Methyl-1H-pyrazol-4-yl)prop-2-en-1-one (1.0 equiv)

  • Nucleophile: Secondary amine (1.2 equiv) (e.g., morpholine, piperidine)

  • Catalyst: Silica gel,

    
    , or simply reflux in EtOH.
    

Step-by-Step (Green Chemistry Method):

  • Mix: Combine pyrazole vinyl ketone (1.0 mmol) and amine (1.2 mmol) in Ethanol (3 mL).

  • Catalysis: No external base is usually needed for secondary amines. For primary amines (less reactive), add 10 mol%

    
     or reflux.
    
  • Reaction: Stir at Room Temperature for 4–12 hours.

  • Workup: Evaporate solvent.

  • Purification: Many products crystallize upon cooling or adding ether. If oil, use neutral alumina column (silica is acidic and may trap amines).

Protocol C: Carbon-Michael (C-C Bond Formation)

Best for: Constructing complex pyrazole-containing scaffolds.

Rationale: Carbon nucleophiles (enolates) are "harder" and require strong base generation in situ.

Materials:

  • Substrate: 1-(1-Methyl-1H-pyrazol-4-yl)prop-2-en-1-one

  • Nucleophile: Diethyl malonate or Ethyl acetoacetate

  • Base: Sodium Ethoxide (NaOEt) or catalytic DBU.

Step-by-Step:

  • Enolate Formation: Dissolve diethyl malonate (1.1 equiv) in dry THF. Add NaH (1.1 equiv) at 0°C and stir for 15 min until

    
     evolution ceases.
    
  • Addition: Add the pyrazole vinyl ketone (1.0 equiv) as a solution in THF dropwise.

  • Reaction: Warm to RT and stir for 2–6 hours.

  • Quench: Add Saturated

    
    .
    
  • Isolation: Extract with EtOAc, dry over

    
    , and concentrate.
    

Critical Troubleshooting & Validation

Common Failure Modes:

  • Polymerization: If the reaction mixture turns into a gel, the vinyl ketone polymerized.

    • Fix: Add a radical inhibitor (Hydroquinone, 1 mg) to the reaction.

  • Retro-Michael Reaction: Product decomposes upon heating or column chromatography.

    • Fix: Avoid heating >50°C. Use neutral alumina instead of silica gel.

  • 1,2-Addition (Direct Carbonyl Attack): Nucleophile attacks the C=O instead of the C=C.

    • Fix: Use "softer" conditions (lower temp, less polar solvent). Use Cerium Chloride (

      
      ) to promote 1,2-reduction only if that was the goal; otherwise, avoid lanthanides if 1,4-addition is desired.
      

Analytical Validation (NMR):

  • Starting Material: Look for the characteristic vinyl doublet of doublets (dd) at ~6.5 ppm and ~7.4 ppm (

    
     Hz for trans-enone).
    
  • Product: Disappearance of vinyl protons. Appearance of two methylene triplets (or multiplets) at ~3.0–3.5 ppm (for the

    
     and 
    
    
    
    protons).

References

  • Heteroaryl Vinyl Ketones in Drug Discovery

    • Title: "Recent advances in the development of covalent inhibitors."[1][2]

    • Source:PMC (NIH)
    • URL:[Link]

  • Thia-Michael Addition Kinetics

    • Title: "Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols."[2]

    • Source:Journal of Medicinal Chemistry (via PMC)
    • URL:[Link]

  • General Protocol for Enone Synthesis & Reactivity

    • Title: "Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Applic
    • Source:Molecules (MDPI)
    • URL:[Link]

  • Aza-Michael Addition Catalysis

    • Title: "Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates."[3]

    • Source:RSC Advances
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing polymerization of 1-(1-Methyl-1h-pyrazol-4-yl)prop-2-en-1-one during storage

Technical Support & Troubleshooting Center Status: Operational Subject: Prevention of Spontaneous Polymerization & Degradation Target Molecule: 1-(1-Methyl-1h-pyrazol-4-yl)prop-2-en-1-one (hereafter "MPPO") Introduction:...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Center

Status: Operational Subject: Prevention of Spontaneous Polymerization & Degradation Target Molecule: 1-(1-Methyl-1h-pyrazol-4-yl)prop-2-en-1-one (hereafter "MPPO")

Introduction: The Stability Paradox

Welcome. If you are accessing this guide, you are likely working with MPPO , a highly reactive Michael acceptor used as a covalent warhead in kinase inhibitor synthesis (e.g., JAK3 or BTK inhibitors).

The Critical Insight: This molecule is an


-unsaturated ketone attached to a pyrazole ring. Its utility lies in its electrophilicity (reactivity toward cysteine residues), but this same trait makes it prone to catastrophic polymerization  during storage.

Warning: Standard "inert storage" protocols (e.g., storing under 100% Argon) can accelerate polymerization if the material is stabilized with MEHQ. This guide explains why and how to prevent it.

Module 1: The Science of Instability

To prevent degradation, you must understand the two distinct failure modes of MPPO.

Radical Polymerization (The "Popcorn" Effect)

Vinyl ketones polymerize via a free-radical mechanism. This is often inhibited by adding 4-Methoxyphenol (MEHQ) .

  • The Trap: MEHQ is not an inhibitor of carbon-centered radicals (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ). It inhibits peroxy radicals (
    
    
    
    ).
  • The Mechanism: Oxygen must first react with the radical to form a peroxy radical.[1] MEHQ then scavenges this peroxy radical.

  • The Failure: If you store MEHQ-stabilized MPPO under strict nitrogen/argon (0% Oxygen) , the MEHQ becomes useless. The carbon radicals (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) propagate unchecked, leading to polymerization.
    
Michael Addition (Dimerization)

The pyrazole ring, while N-methylated, can still facilitate basicity or coordinate with trace water/nucleophiles, promoting self-Michael addition (dimerization).

Visualization: The Oxygen-MEHQ Dependency

The following diagram illustrates why oxygen is a necessary co-factor for stability when MEHQ is present.

MEHQ_Mechanism Initiator Heat / Light / Peroxides Monomer MPPO Monomer Initiator->Monomer Initiation Radical Carbon Radical (R•) (Active Chain End) Monomer->Radical Polymer Polymerization (Sample Ruined) Radical->Polymer NO OXYGEN PRESENT (MEHQ Inactive) Peroxy Peroxy Radical (ROO•) Radical->Peroxy + O2 (Fast) Oxygen Dissolved O2 (Required Co-factor) Stable Stable Non-Radical Species Peroxy->Stable + MEHQ MEHQ MEHQ Inhibitor

Figure 1: The "Oxygen Paradox."[2] Note how the path to stability (Green) requires Oxygen. Without it, the Red path (Polymerization) dominates.

Module 2: Storage Protocols (Best Practices)

Do not treat MPPO like a standard organic solid. Use the following matrix based on your inhibitor status.

Storage Condition Matrix
ParameterScenario A: Long-Term Storage (Commercial Source)Scenario B: Post-Purification (Inhibitor Removed)
Inhibitor Status Contains 100–500 ppm MEHQ0 ppm Inhibitor (Pure)
Temperature -20°C (Freezer)-80°C (Deep Freeze) or Use Immediately
Atmosphere Air Headspace (Do NOT purge with Argon)Strict Argon/Nitrogen
Container Amber Glass (UV protection)Amber Glass + Parafilm Seal
Max Duration 6–12 Months< 24 Hours (Recommended)
Thawing Warm to RT before opening to prevent condensation.Warm to RT before opening.

Critical Note: If you synthesize MPPO yourself, you must add MEHQ (approx. 200 ppm) immediately after workup if you plan to store it for more than a few hours.

Module 3: Troubleshooting & FAQs

Q1: My sample turned from a white solid/oil to a yellow sticky gum. Can I save it?

  • Diagnosis: This is likely oligomerization or oxidation (Michael addition products are often yellow/orange).

  • Action: Attempt to dissolve in a small amount of DCM.

    • If insoluble: It has cross-linked/polymerized.[3][4] Discard.

    • If soluble: Run a TLC. If a baseline spot (polymer) or new spots appear, purify via rapid silica filtration. Do not distill (heat risk).

Q2: I stored my sample under Nitrogen in a glovebox, but it still polymerized. Why?

  • Root Cause: As detailed in Module 1, MEHQ requires oxygen to function.[2] By removing oxygen, you disabled the inhibitor.

  • Solution: For glovebox storage, you must use BHT (Butylated hydroxytoluene) instead of MEHQ, as BHT does not strictly require oxygen, or simply store the container sealed with air inside the glovebox freezer.

Q3: How do I remove the inhibitor before my reaction?

  • Context: MEHQ can quench radical reactions or interfere with sensitive metal catalysts.

  • Method: Do not wash with NaOH (risk of hydrolysis). Use the Silica Plug Protocol (see Module 4).

Module 4: Experimental Protocols

Protocol A: Inhibitor Removal (Silica Plug Method)

Use this immediately before setting up your reaction.

Materials:

  • Pasteur pipette

  • Cotton wool

  • Flash Silica Gel (40–63 µm)

  • Solvent: 20% Ethyl Acetate in Hexanes (or DCM)

Step-by-Step:

  • Prepare Column: Pack a Pasteur pipette with a small wad of cotton, followed by 3–4 cm of dry silica gel.

  • Equilibrate: Flush the mini-column with the solvent system.

  • Load: Dissolve your MPPO in the minimum amount of solvent. Load it onto the silica.

  • Elute: Pass solvent through the column. MEHQ is more polar (phenolic -OH) and binds tightly to silica. MPPO is less polar and elutes quickly.

  • Collect & Concentrate: Collect the first few mLs of eluent. Remove solvent in vacuo at < 30°C .

  • Validate: Check TLC (MEHQ stains strongly with KMnO4 or UV; MPPO stains with UV).

Protocol B: Purity Check Workflow

Use this logic flow to determine if your reagent is safe to use.

Purity_Check Start Start: Visual Inspection ColorCheck Is it Yellow/Orange? Start->ColorCheck Solubility Solubility Test (DCM) ColorCheck->Solubility Yes (Suspect) NMR 1H NMR Analysis ColorCheck->NMR No (White/Clear) Solubility->NMR Soluble Discard DISCARD (Irreversible Polymerization) Solubility->Discard Insoluble (Gel/Solid) NMR->Discard >10% Polymer Content Purify Rapid Silica Filtration NMR->Purify Broad Peaks (Oligomers) or Extra Vinyl Signals Use Proceed to Experiment NMR->Use Sharp Peaks Integral Ratio Correct Purify->NMR Re-check

Figure 2: Decision tree for assessing MPPO quality prior to use.

References

  • Mechanism of Inhibition: Kurland, J. J. (1980). The Role of Oxygen in the Inhibition of Vinyl Polymerization by Phenols. Journal of Polymer Science: Polymer Chemistry Edition. (Establishes the requirement of for phenolic inhibitors).
  • Vinyl Ketone Reactivity: Basu, A., & Thayumanavan, S. (2002). Michael Acceptors in Drug Discovery. Chemical Reviews.

  • MEHQ Handling: Sigma-Aldrich Technical Bulletin AL-142. Handling and Storage of Inhibited Monomers.

  • General Storage of Acrylates/Enones: "Stabilization of Acrylic Monomers." Encyclopedia of Polymer Science and Technology.
  • Inhibitor Removal: BenchChem Technical Guide. Strategies for removing polymerization inhibitors.

Sources

Optimization

Technical Support Center: Optimizing Michael Additions of Pyrazole Vinyl Ketones

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Side Reactions in Michael Additions of Pyrazole Vinyl Ketones (PVKs) Executive Summary & Substrate Profile Why this chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Side Reactions in Michael Additions of Pyrazole Vinyl Ketones (PVKs)

Executive Summary & Substrate Profile

Why this chemistry matters: Pyrazole vinyl ketones (PVKs) are "privileged structures" in drug discovery, serving as critical intermediates for kinase inhibitors (e.g., JAK, BRAF targets). However, they present a dichotomy of reactivity: the pyrazole ring acts as an electron-withdrawing group (EWG) that activates the enone, but the vinyl ketone moiety is notoriously unstable, prone to polymerization and ambident electrophilicity.

The Core Challenge: Success relies on dominating the Michael (1,4) pathway while suppressing three primary failure modes:

  • 1,2-Addition: Attack at the carbonyl carbon.

  • Polymerization: Radical or anionic chain propagation of the vinyl group.

  • Heterocycle Interference: Competitive N-alkylation or catalyst deactivation by the pyrazole nitrogen.

Diagnostic & Troubleshooting Modules

Module A: Chemoselectivity (The 1,2 vs. 1,4 Battlefield)

User Issue: "I am isolating allylic alcohols instead of the desired ketone, or my yield is low due to complex mixtures."

Technical Analysis: PVKs possess two electrophilic sites: the carbonyl carbon (hard) and the


-carbon (soft). According to Hard-Soft Acid-Base (HSAB) theory, hard nucleophiles (Grignards, Organolithiums) attack the carbonyl (1,2-addition). To force 1,4-addition, you must soften the nucleophile or activate the 

-position selectively.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Major Product is Allylic Alcohol Nucleophile is too "hard" (e.g., R-Li, R-MgBr).Switch Reagent: Transmetallate to a Cuprate (Gilman reagent, R

CuLi). Copper softens the nucleophile, interacting with the alkene

-system to direct 1,4-attack.
No Reaction / Low Conversion Steric hindrance at

-carbon or deactivated electrophile.
Lewis Acid Activation: Add Sc(OTf)

(5-10 mol%). Scandium acts as a bidentate Lewis acid, coordinating to the carbonyl and pyrazole nitrogen, lowering the LUMO energy of the

-carbon.
Regioselectivity Erosion Temperature too high (Thermodynamic vs Kinetic control).Cool Down: Run at -78°C. While 1,4-addition is often thermodynamic, high temps favor 1,2-reversibility but also polymerization. Low temp + Lewis Acid is the sweet spot.

Q: Can I use CeCl


 (Luche conditions)? 
A: NO.  Luche conditions (CeCl

/NaBH

) are designed to promote 1,2-addition by coordinating the carbonyl. Avoid hard lanthanides unless you want the alcohol.
Module B: Stability & Polymerization[1][2][3]

User Issue: "My reaction mixture turns into a gummy residue, and the starting material disappears without forming a distinct product spot."

Technical Analysis: Vinyl ketones are potent monomers. The pyrazole ring enhances the polarization of the vinyl group, making it hyper-sensitive to radical polymerization (initiated by ambient light or trace peroxides) and anionic polymerization (initiated by the nucleophile itself if too basic).

Troubleshooting Guide:

ObservationRoot CauseProtocol Adjustment
Gummy/Insoluble Polymer Radical polymerization initiated by light/heat.Add Inhibitor: Add 2,6-di-tert-butyl-4-methylphenol (BHT , 1 mol%) to the reaction mixture. Exclude Light: Wrap flask in aluminum foil.
Rapid Exotherm + Tar Anionic polymerization (Base-catalyzed).Dilution: Increase solvent volume (0.05 M concentration). Slow Addition: Add the nucleophile dropwise over 30-60 mins to keep instantaneous concentration low.
Loss of Vinyl Signals (NMR) Oligomerization during storage.Fresh Prep: PVKs should be prepared fresh. If stored, keep at -20°C with a stabilizer (hydroquinone).
Module C: Heterocycle Interference

User Issue: "I see double addition products or catalyst poisoning."

Technical Analysis: The pyrazole nitrogen (N-H) is acidic (


) and nucleophilic. In basic conditions, it can deprotonate and attack another PVK molecule (self-Michael addition). Furthermore, the pyridine-like nitrogen (N2) can chelate metal catalysts, killing their activity.

Decision Logic:

  • Is the Pyrazole N-H free?

    
    CRITICAL RISK.  You must protect it (SEM, THP, Boc) or use a non-basic nucleophile.
    
  • Is the Catalyst dying?

    
     The N2 nitrogen is likely binding your Lewis Acid. Use a bidentate Lewis Acid  (like Cu(OTf)
    
    
    
    with bis-oxazoline ligands) that binds tighter to the ligand than the substrate, or use a Brønsted acid catalyst if the substrate tolerates it.

Visualizing the Decision Pathway

The following diagram maps the critical decision nodes for optimizing the reaction outcome.

MichaelOptimization Start Substrate: Pyrazole Vinyl Ketone NucCheck Check Nucleophile Hardness Start->NucCheck HardNuc Hard (R-Li, R-MgX) NucCheck->HardNuc SoftNuc Soft (Malonate, Thiol, Cuprate) NucCheck->SoftNuc Action1 Transmetallate (CuI) or use Lewis Acid HardNuc->Action1 Optimization Result12 Side Reaction: 1,2-Addition HardNuc->Result12 Direct Addition PolymerRisk Risk: Polymerization SoftNuc->PolymerRisk High Conc/Temp Result14 Success: 1,4-Michael Adduct SoftNuc->Result14 Optimized Conditions Action2 Add BHT (Radical Scavenger) Run at -78°C PolymerRisk->Action2 Action1->Result14 Action2->Result14

Caption: Logical workflow for selecting reaction conditions based on nucleophile type and failure modes.

Standard Operating Procedure (SOP)

Protocol: Lewis-Acid Catalyzed Michael Addition of 1,3-Dicarbonyls to PVKs Use this protocol to benchmark your substrate's reactivity.

Reagents:

  • Pyrazole Vinyl Ketone (1.0 equiv)

  • Nucleophile: Diethyl malonate (1.2 equiv)

  • Catalyst: Sc(OTf)

    
     (5 mol%) or Cu(OTf)
    
    
    
    (5 mol%)
  • Solvent: Anhydrous CH

    
    Cl
    
    
    
    or THF
  • Additive: BHT (trace)

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask under Argon. Add the PVK (1.0 equiv) and trace BHT. Dissolve in CH

    
    Cl
    
    
    
    (0.1 M).
  • Catalyst Loading: Add Sc(OTf)

    
     (5 mol%). Stir for 10 mins at RT to allow coordination (activates the enone).
    
  • Temperature Control: Cool the mixture to 0°C (ice bath). Note: Go to -78°C if using reactive carbanions.

  • Nucleophile Addition: Add Diethyl malonate (1.2 equiv) dropwise.

    • Self-Validation Check: If the solution turns dark black/brown instantly, stop. This indicates polymerization.[1][2][3] Repeat with higher dilution and lower temp.

  • Monitoring: Monitor by TLC every 30 mins. Look for the disappearance of the vinyl spots.

  • Quench: Quench with saturated NH

    
    Cl. Extract with EtOAc.
    
  • Purification: Flash chromatography on silica gel. Warning: Vinyl ketones are acid-sensitive; use 1% Et

    
    N in the eluent if the product is unstable.
    

Frequently Asked Questions (FAQ)

Q: Why does my pyrazole vinyl ketone decompose on silica gel? A: PVKs are Michael acceptors; silica gel is slightly acidic and has hydroxyl groups that can act as weak nucleophiles or catalyze hydration/polymerization. Fix: Pre-treat your silica column with 1% Triethylamine/Hexanes to neutralize acidity, or use neutral alumina.

Q: I need to synthesize the Z-isomer of the Michael adduct specifically. How? A: Standard conditions usually yield the thermodynamic product. However, using Ag


CO

as a catalyst has been shown to switch selectivity to the Z-isomer in N-carbonylvinylated pyrazoles due to specific silver coordination modes [1].[4]

Q: Can I use organocatalysts instead of metals? A: Yes. Cinchona alkaloid-derived primary amines are excellent for enantioselective additions to PVKs. They form an iminium ion intermediate which activates the enone while shielding one face, preventing 1,2-attack and controlling stereochemistry [2].

References

  • Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Source: National Institutes of Health (PMC). URL:[Link]

  • Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones. Source: Beilstein Journal of Organic Chemistry. URL:[Link]

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Source: Molecules (MDPI). URL:[Link][2]

  • Lewis Acid Catalysed Michael-type Addition. Source: Journal of the Chemical Society, Perkin Transactions 1.[5] URL:[Link][2][4]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion Rates in Pyrazole Acylation Reactions

Welcome to the technical support center for pyrazole acylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for one of the most common challe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole acylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for one of the most common challenges in pyrazole chemistry: achieving high conversion rates in acylation reactions. The following question-and-answer-based guide offers field-proven insights, detailed protocols, and data-driven recommendations to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of pyrazole acylation, and what are the most common challenges?

A: Pyrazole acylation is the process of introducing an acyl group (R-C=O) onto one of the nitrogen atoms of the pyrazole ring. The reaction typically proceeds via nucleophilic attack of a pyrazole nitrogen on an electrophilic acylating agent, such as an acid chloride or anhydride. The N1-nitrogen is deprotonated by a base, creating a pyrazolate anion, which is a more potent nucleophile.

The most persistent challenges that lead to low conversion rates are:

  • Insufficient Nucleophilicity: The pyrazole N-H bond must be sufficiently activated, usually by a base, to become nucleophilic enough to attack the acylating agent.

  • Poor Reagent Stability/Reactivity: The acylating agent may be unreactive, or it may degrade due to moisture or other reaction conditions before it can react with the pyrazole.

  • Sub-optimal Reaction Conditions: Factors like solvent, temperature, and reaction time play a critical role and must be carefully optimized.

  • Steric and Electronic Hindrance: The structure of the pyrazole substrate or the acylating agent can physically block or electronically disfavor the reaction.

Q2: How critical is the choice of base, and what are my options?

A: The choice of base is arguably one of the most critical factors. Its primary role is to deprotonate the pyrazole N-H, increasing its nucleophilicity. An inappropriate base can lead to no reaction, slow reaction, or the formation of side products.

Causality:

  • Strong Bases (e.g., NaH): Sodium hydride provides irreversible deprotonation, which can be highly effective but may also promote side reactions if other acidic protons are present in the molecule. It is often used in anhydrous aprotic solvents like DMF or THF.

  • Weaker Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These are often sufficient for many pyrazole acylations. They are safer and easier to handle than NaH. Potassium carbonate in a polar aprotic solvent like DMF or acetonitrile is a very common and effective starting point. Their heterogeneous nature can sometimes lead to slower reaction rates, but this can be mitigated by using a fine powder and vigorous stirring.

  • Organic Bases (e.g., Triethylamine, DIPEA): These are generally used as acid scavengers when acylating with acid chlorides, which produce HCl as a byproduct. They are typically not strong enough to deprotonate the pyrazole N-H significantly on their own but prevent the reaction mixture from becoming acidic, which would protonate and deactivate the pyrazole.

Base Typical Solvent Key Considerations
Sodium Hydride (NaH)DMF, THF (anhydrous)Highly effective, but requires strict anhydrous conditions. Irreversible deprotonation.
Potassium Carbonate (K₂CO₃)DMF, AcetonitrileExcellent starting point. Mild, inexpensive, and generally effective. Heterogeneous.
Cesium Carbonate (Cs₂CO₃)DMF, AcetonitrileMore soluble and reactive than K₂CO₃, often leading to faster reactions. More expensive.
Triethylamine (Et₃N)DCM, THFPrimarily an acid scavenger for reactions with acyl chlorides.
Q3: My reaction is not working. Could it be an issue with my acylating agent?

A: Absolutely. The stability and reactivity of the acylating agent are paramount.

  • Acyl Halides (e.g., Acetyl Chloride): These are highly reactive but are also very sensitive to moisture. Hydrolysis of the acyl chloride to the unreactive carboxylic acid is a common cause of failure. Always use freshly opened bottles or distill the acyl chloride before use, and ensure your reaction is performed under strictly anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon).

  • Anhydrides (e.g., Acetic Anhydride): Anhydrides are generally less reactive than acyl chlorides but are also less sensitive to moisture, making them a more robust choice in many cases. For less reactive pyrazoles, an anhydride might require more forcing conditions (e.g., higher temperature) to achieve good conversion.

  • Carboxylic Acids (with coupling agents): While not a direct acylation, coupling a carboxylic acid with the pyrazole using reagents like HATU or HBTU is a common strategy, especially in peptide synthesis and medicinal chemistry. This avoids the use of harsh acylating agents but introduces more reagents and potential purification challenges.

In-Depth Troubleshooting Guide

Issue 1: Very Low (<10%) or No Conversion of Starting Material

This is the most common failure mode. A systematic, step-by-step diagnosis is the key to solving the problem.

dot graph TD subgraph Troubleshooting Workflow A[Start: Low Conversion in Pyrazole Acylation] --> B{Is the Pyrazole Starting Material Consumed?}; B -- No --> C{Check Reagents & Conditions}; B -- Yes --> D{Product is Formed, but Yield is Low};

end A decision tree for troubleshooting low conversion.

Step 1: Verify Reagent Quality and Reaction Setup
  • Possible Cause: Inactive or degraded reagents are a primary culprit. Acyl chlorides are highly susceptible to hydrolysis.

    • Solution:

      • Acylating Agent: Use a freshly opened bottle of the acyl chloride/anhydride or purify it by distillation immediately before use.

      • Solvent: Use anhydrous solvent. Solvents from freshly opened bottles or those dried over molecular sieves are recommended.

      • Atmosphere: Ensure the reaction is set up under an inert atmosphere (Nitrogen or Argon) to prevent moisture ingress, especially when using highly reactive reagents like acyl chlorides or NaH.

      • Base: Use a freshly opened container of base or ensure it has been stored properly in a desiccator.

  • Possible Cause: The chosen base is not strong enough or soluble enough to deprotonate the pyrazole effectively.

    • Solution:

      • If using a mild base like K₂CO₃ with a poorly soluble pyrazole, consider switching to a more soluble base like Cs₂CO₃.

      • For unreactive or electronically deactivated pyrazoles, a stronger, non-nucleophilic base like sodium hydride (NaH) may be necessary to ensure complete deprotonation to the more reactive pyrazolate anion.

Step 2: Optimize Reaction Conditions
  • Possible Cause: The reaction temperature is too low, or the reaction time is insufficient.

    • Solution:

      • Temperature: Many acylations proceed well at room temperature, but some require heating. Incrementally increase the temperature (e.g., to 50 °C, then 80 °C) while monitoring the reaction by TLC or LC-MS. Be aware that excessive heat can cause decomposition.

      • Time: If the reaction is proceeding but is slow, extend the reaction time. Monitor at set intervals (e.g., 4h, 12h, 24h) to determine the point of maximum conversion.

  • Possible Cause: The solvent is not appropriate for the reaction.

    • Solution:

      • Solubility: Ensure all reactants, especially the pyrazolate intermediate, are soluble in the chosen solvent. If starting materials are not fully dissolved, the reaction will be slow or incomplete.

      • Polarity: Polar aprotic solvents like DMF, acetonitrile (ACN), and THF are generally the best choices as they can dissolve the pyrazolate salt without interfering with the reaction. Aprotic dipolar solvents can give better results than polar protic solvents.

Step 3: Assess Substrate Reactivity
  • Possible Cause: Steric hindrance on the pyrazole ring or the acylating agent is preventing the reaction.

    • Solution:

      • Bulky Pyrazoles: If the pyrazole has large substituents at the 3- or 5-positions, the nitrogen atoms may be sterically shielded. In this case, using a smaller, more reactive acylating agent (e.g., acetyl chloride vs. pivaloyl chloride) may help. More forcing conditions (higher temperature, stronger base) may also be required.

      • Bulky Acylating Agents: Conversely, a very large acylating agent may struggle to react with even a simple pyrazole.

  • Possible Cause: Electronic effects are deactivating the pyrazole.

    • Solution:

      • Electron-Withdrawing Groups (EWGs): EWGs on the pyrazole ring make the N-H proton more acidic, which is favorable for deprotonation. However, they also decrease the nucleophilicity of the resulting pyrazolate anion. For pyrazoles bearing strong EWGs, a stronger base and more reactive acylating agent may be necessary to drive the reaction to completion.

Visualization of the Acylation Mechanism

The general mechanism involves the activation of the pyrazole by a base, followed by nucleophilic attack on the carbonyl carbon of the acylating agent.

dot graph G { layout=dot; rankdir=LR; node [shape=none, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

} General mechanism for N-acylation of pyrazole.

Standard Experimental Protocol: N-Acylation of 3,5-Dimethylpyrazole

This protocol provides a reliable starting point for the acylation of a standard pyrazole using an acyl chloride and a common base.

Materials:

  • 3,5-Dimethylpyrazole (1.0 eq)

  • Acetyl Chloride (1.1 eq)

  • Potassium Carbonate (K₂CO₃), finely powdered (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stir bar, septa, needles, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Flame-dry or oven-dry a round-bottom flask containing a magnetic stir bar. Allow it to cool to room temperature under a stream of inert gas.

  • Reagent Addition: To the flask, add 3,5-dimethylpyrazole (1.0 eq) and powdered potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.2-0.5 M with respect to the pyrazole.

  • Stirring: Stir the resulting suspension vigorously at room temperature for 15-30 minutes to facilitate deprotonation.

  • Acylation: Add acetyl chloride (1.1 eq) dropwise to the suspension via syringe. An exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS by taking small aliquots from the reaction mixture. The reaction is typically complete within 2-6 hours.

  • Workup: Once the reaction is complete (starting material is consumed), pour the reaction mixture into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with water, saturated aq. NaHCO₃, and finally with brine. The bicarb wash removes any excess acid.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-acyl pyrazole.

References

  • Gosselin, F., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry, 73(9), 3523–3528. Available from: [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Available from: [Link]

  • Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides. Available from: [Link]

  • Doc Brown's Chemistry. (n.d.). The hydrolysis of an acid/acyl chloride reaction mechanism. Available from: [Link]

  • Chemguide. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. Available from: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Available from: [Link]

  • Chauhan, S. (2012). Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole. ResearchGate. Available from: [Link]

  • Boger, D. L., et al. (2015). N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. Bioorganic & Medicinal Chemistry Letters, 25(17), 3473–3478. Available from: [Link]

  • Al-Zoubi, R. M., et al. (2012). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 17(9), 10792–10804. Available from: [Link]

  • Bakr, M. F., et al. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Molecules, 27(19), 6564. Available from: [Link]

  • Ferreira, S. B., et al. (2020). Styrylpyrazoles: Properties, Synthesis and Transformations. Molecules, 25(24), 5897. Available from: [Link]

Reference Data & Comparative Studies

Validation

1H-NMR and 13C-NMR spectral analysis of 1-(1-Methyl-1h-pyrazol-4-yl)prop-2-en-1-one

Topic: 1H-NMR and 13C-NMR Spectral Analysis of 1-(1-Methyl-1H-pyrazol-4-yl)prop-2-en-1-one Content Type: Technical Comparison Guide Executive Summary: The Covalent Warhead This guide details the structural elucidation of...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H-NMR and 13C-NMR Spectral Analysis of 1-(1-Methyl-1H-pyrazol-4-yl)prop-2-en-1-one Content Type: Technical Comparison Guide

Executive Summary: The Covalent Warhead

This guide details the structural elucidation of 1-(1-Methyl-1H-pyrazol-4-yl)prop-2-en-1-one , a critical intermediate often utilized as a "warhead" in the design of targeted covalent inhibitors (TCIs). The acryloyl moiety attached to the electron-rich pyrazole ring creates a Michael acceptor capable of reacting with specific cysteine residues in kinase domains (e.g., JAK3, BTK).

For the synthetic chemist, the primary analytical challenge is distinguishing the desired vinyl ketone product from its precursors (typically the aldehyde or methyl ketone) and confirming the integrity of the reactive double bond.

Analytical Workflow & Synthesis Context

To understand the spectral data, one must understand the origin of the sample. The synthesis typically proceeds from 1-methyl-1H-pyrazole-4-carbaldehyde .

SynthesisWorkflow Aldehyde Precursor: 1-Methyl-1H-pyrazole-4-carbaldehyde (Distinct CHO peak) Reaction Reaction: Vinyl Grignard or Weinreb Amide Route Aldehyde->Reaction Crude Crude Mixture Reaction->Crude Product Target: 1-(1-Methyl-1H-pyrazol-4-yl) prop-2-en-1-one Crude->Product Purification (Column/Cryst) Check NMR Check: Loss of CHO? Gain of Vinyl? Product->Check

Figure 1: Synthetic workflow highlighting the critical NMR checkpoint.

1H-NMR Spectral Analysis

Solvent Recommendation: DMSO-d6 is preferred for polar heterocycles to prevent aggregation, though CDCl3 provides sharper resolution for the vinyl coupling constants. The data below assumes DMSO-d6 at 400 MHz.

Assignment Table
PositionProton TypeShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Diagnostic Note
H-5 Pyrazole Ring8.30 – 8.45Singlet (s)1H-Most deshielded due to adjacent N.
H-3 Pyrazole Ring7.90 – 8.05Singlet (s)1H-Confirms 1,4-substitution pattern.
H-A Vinyl (Internal)6.60 – 6.80dd1H

,

Alpha to Carbonyl.
H-B Vinyl (Terminal)6.20 – 6.40dd1H

,

Trans to Carbonyl.
H-C Vinyl (Terminal)5.80 – 6.00dd1H

,

Cis to Carbonyl.
N-Me Methyl Group3.85 – 3.95Singlet (s)3H-Sharp singlet; integration reference.
The Vinyl Spin System (AMX Pattern)

The most critical validation of this molecule is the vinyl group. Unlike a simple singlet or doublet, the acryloyl group displays a characteristic AMX (or ABC) splitting pattern.

  • Trans-coupling (

    
    ):  Large (~17 Hz). Indicates the protons are on opposite sides of the double bond.
    
  • Cis-coupling (

    
    ):  Medium (~10 Hz).
    
  • Geminal coupling (

    
    ):  Small (~1-2 Hz).
    

CouplingTree Title Vinyl Proton Splitting Tree (H-A) Root H-A (Internal Vinyl Proton) Split1 Split by H-B (Trans) J = ~17 Hz Root->Split1 Split2 Doublet of Doublets (dd) Split by H-C (Cis) J = ~10 Hz Split1->Split2

Figure 2: Coupling tree for the internal vinyl proton (H-A), showing the characteristic "doublet of doublets" arising from trans and cis coupling.

13C-NMR Spectral Analysis

Solvent: DMSO-d6.

Carbon TypeShift (

ppm)
Diagnostic Significance
C=O (Carbonyl) 183.0 – 186.0 Key Indicator. Shifts upfield compared to aldehyde (~186 vs 194 ppm) due to conjugation.
C-5 (Pyrazole) 139.0 – 141.0Deshielded aromatic carbon (adjacent to N).
C-3 (Pyrazole) 130.0 – 132.0Aromatic carbon.[1]
Vinyl (

-CH2)
128.0 – 130.0Terminal alkene carbon.
Vinyl (

-CH)
126.0 – 128.0Internal alkene carbon.
C-4 (Pyrazole) 120.0 – 122.0Quaternary carbon linking the ring to the ketone.
N-CH3 39.0 – 40.0Methyl group (often obscured by DMSO solvent peak).

Comparative Guide: Product vs. Alternatives

This section objectively compares the target molecule against its most common impurities/precursors to allow for rapid "Go/No-Go" decision making.

Target vs. Precursor (Aldehyde)

The most common synthesis route is the addition of a vinyl group to 1-methyl-1H-pyrazole-4-carbaldehyde .

FeatureTarget: Vinyl Ketone Precursor: Aldehyde Status
Aldehyde Proton Absent Present (~9.8 ppm, s)Success if absent.
Vinyl Region 3H (AMX Pattern) AbsentSuccess if present.
Carbonyl (13C) ~185 ppm~186-194 ppmSubtle shift; less diagnostic than 1H.
Target vs. Methyl Ketone (Impurity)

If the synthesis involves a Grignard reaction followed by oxidation, or if the vinyl group is reduced, you may encounter 1-(1-methyl-1H-pyrazol-4-yl)ethanone .

FeatureTarget: Vinyl Ketone Impurity: Methyl Ketone Differentiation
Aliphatic Region Only N-Me (~3.9 ppm)N-Me (~3.9) + Acetyl-Me (~2.4 ppm) Look for a singlet at ~2.4 ppm.
Vinyl Region 3 Distinct Signals (5.8-6.8 ppm)EmptyCritical Check.
Common Solvents (Impurities)

Since this is a polar molecule, it traps solvents easily.

  • Water (in DMSO): ~3.33 ppm (Broad singlet).

  • Ethanol (Recrystallization): Triplet ~1.06 ppm, Quartet ~3.44 ppm.

  • Ethyl Acetate: Singlet ~1.99 ppm, Quartet ~4.03 ppm, Triplet ~1.17 ppm.

Experimental Protocol (Self-Validating)

Protocol: NMR Sample Preparation & Validation
  • Mass: Weigh 10-15 mg of the dried solid.

    • Why: High concentration ensures the small "wing" peaks of the vinyl system are visible above the noise floor.

  • Solvent: Dissolve in 0.6 mL DMSO-d6 .

    • Why: CDCl3 may cause peak overlap between the N-Me group and solvent impurities. DMSO separates the aromatic region well.

  • Acquisition: Run standard proton (16 scans) and C13 (512+ scans).

  • Integration Check (The "3-1-1-1" Rule):

    • Set the N-Methyl singlet (approx 3.9 ppm) to an integral of 3.00 .

    • Validation: The three vinyl protons (5.8 - 6.8 ppm) must each integrate to 1.00 ± 0.1 .

    • Failure Mode: If vinyl protons integrate to < 0.9, polymerization has likely occurred (check for broadening).

References

  • RSC Advances. "Synthesis of substituted 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehydes." Royal Society of Chemistry.

  • PubChem. "1-Methyl-1H-pyrazole-4-carbaldehyde Spectral Data."[2][3] National Library of Medicine.

  • SpectraBase. "1H NMR of Pyrazole Derivatives." Wiley Science Solutions.

  • MDPI Molecules. "Design and Synthesis of Novel Pyrazole Derivatives." MDPI.

  • Organic Process Research & Development. "NMR Chemical Shifts of Trace Impurities: Common Solvents." ACS Publications.

Sources

Comparative

A Researcher's Guide to the Mass Spectrometry Fragmentation of 1-(1-Methyl-1H-pyrazol-4-yl)prop-2-en-1-one

This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation patterns for the heterocyclic compound 1-(1-Methyl-1H-pyrazol-4-yl)prop-2-en-1-one. In the absence of...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation patterns for the heterocyclic compound 1-(1-Methyl-1H-pyrazol-4-yl)prop-2-en-1-one. In the absence of extensive, publicly available spectral data for this specific molecule, this document synthesizes established fragmentation principles for its constituent moieties—the N-methylpyrazole ring and the α,β-unsaturated ketone system. This approach, grounded in mechanistic theory and comparison with analogous structures, offers a robust framework for researchers engaged in the synthesis, identification, and characterization of novel pyrazole-based compounds.

The pyrazole scaffold is a cornerstone in medicinal chemistry and drug development, with derivatives exhibiting a wide range of biological activities.[1][2] Consequently, unambiguous structural confirmation is paramount. Mass spectrometry serves as a critical tool in this process, providing not only molecular weight information but also a structural fingerprint through its unique fragmentation pattern.[3] This guide explains the causal factors behind the expected fragmentation pathways, empowering researchers to interpret spectral data with confidence.

Theoretical Fragmentation Analysis

The fragmentation of 1-(1-Methyl-1H-pyrazol-4-yl)prop-2-en-1-one (Molecular Weight: 136.15 g/mol ) under electron ionization (EI) conditions is governed by the relative stability of the resulting fragment ions. The initial step is the removal of an electron to form the molecular ion (M•+), which is energetically unstable and subsequently breaks down into smaller, charged fragments.[4][5] The fragmentation is primarily directed by two key structural features: the stable aromatic pyrazole ring and the carbonyl group of the propenone side chain.

Key Fragmentation Pathways

The fragmentation of the molecular ion at m/z 136 is predicted to proceed through several competing pathways, illustrated in the diagram below. The stability of acylium ions and heteroaromatic cations are the principal driving forces.[5][6]

  • α-Cleavage (Acylium Ion Formation): The most favorable cleavage is anticipated at the C-C bond alpha to the carbonyl group, involving the loss of a vinyl radical (•CH=CH₂). This pathway results in the formation of a highly stable 1-methyl-1H-pyrazole-4-carbonyl cation (an acylium ion) at m/z 111 . The stability of this ion suggests that it will be a prominent, likely the base, peak in the spectrum.[5][7][8]

  • Cleavage at the Ring-Carbonyl Bond: An alternative cleavage can occur at the bond connecting the pyrazole ring and the carbonyl carbon. This can lead to two distinct charged fragments:

    • The 1-methyl-1H-pyrazol-4-yl cation at m/z 81 . This fragment's stability is conferred by its heteroaromatic character.

    • The propenoyl cation ([CH₂=CHCO]⁺) at m/z 55 .

  • Secondary Fragmentation of the Pyrazole Moiety: The pyrazole ring itself is susceptible to fragmentation, typically initiated after the primary cleavage events.

    • The key fragment at m/z 81 (1-methyl-1H-pyrazol-4-yl cation) is expected to undergo the characteristic loss of hydrogen cyanide (HCN) to yield an ion at m/z 54 . This is a well-documented fragmentation pathway for pyrazole derivatives, proceeding through the cleavage of the weak N-N bond.[9][10]

    • The acylium ion at m/z 111 can also undergo further fragmentation. A common pathway for such ions is the loss of a neutral carbon monoxide (CO) molecule, which would also lead to the fragment at m/z 81 .[11]

Visualizing the Fragmentation Cascade

The logical flow of these fragmentation events can be visualized to better understand the relationships between the precursor ion and its products.

G Predicted EI-MS Fragmentation of 1-(1-Methyl-1H-pyrazol-4-yl)prop-2-en-1-one M Molecular Ion [C₇H₈N₂O]•⁺ m/z 136 F111 Acylium Ion [C₅H₅N₂O]⁺ m/z 111 M->F111 - •C₂H₃ (vinyl radical) (α-Cleavage) F81a Pyrazolyl Cation [C₄H₅N₂]⁺ m/z 81 M->F81a - •C₃H₃O F55 Propenoyl Cation [C₃H₃O]⁺ m/z 55 M->F55 (Ring-Carbonyl Cleavage) F81b Pyrazolyl Cation [C₄H₅N₂]⁺ m/z 81 F111->F81b - CO F54 [C₃H₄N]⁺ m/z 54 F81a->F54 - HCN F81b->F54

Caption: Proposed EI-MS fragmentation pathways for the target molecule.

Comparative Analysis & Data Summary

The predicted fragmentation pattern shows strong parallels with related structures. The formation of a dominant acylium ion is a hallmark of ketones and aldehydes in mass spectrometry.[12] For instance, the mass spectrum of propanone is dominated by the [CH₃CO]⁺ acylium ion at m/z 43.[7][8] Similarly, the fragmentation of other pyrazole derivatives consistently shows pathways involving the loss of HCN or N₂ from the heterocyclic ring, reinforcing the predictions made here.[9][10][13]

The expected key fragments are summarized below for quick reference during spectral analysis.

m/zProposed Ion StructureFormulaNeutral LossMechanism
136Molecular Ion [C₇H₈N₂O]•⁺-Electron Ionization
1111-Methyl-1H-pyrazole-4-carbonyl cation (Acylium ion) [C₅H₅N₂O]⁺•C₂H₃α-Cleavage
811-Methyl-1H-pyrazol-4-yl cation [C₄H₅N₂]⁺•C₃H₃O or CORing-Carbonyl Cleavage or loss from m/z 111
55Propenoyl cation [C₃H₃O]⁺[C₄H₅N₂]•Ring-Carbonyl Cleavage
54Azacyclobutadiene cation [C₃H₄N]⁺HCNRing fragmentation from m/z 81

Experimental Protocol: Acquiring a Standard EI Mass Spectrum

This protocol outlines a self-validating method for obtaining a reproducible EI mass spectrum suitable for structural elucidation and comparison with spectral libraries.

Objective

To generate a standard, full-scan 70 eV electron ionization mass spectrum of 1-(1-Methyl-1H-pyrazol-4-yl)prop-2-en-1-one.

Methodology
  • Sample Preparation:

    • Dissolve approximately 0.1 mg of the purified compound in 1 mL of a volatile solvent (e.g., dichloromethane or ethyl acetate). The purity of the sample is critical to avoid misleading peaks from impurities.

    • Rationale: A low concentration ensures proper volatilization in the ion source without causing pressure spikes. Volatile solvents are easily removed under vacuum.

  • Instrumentation:

    • A gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source is recommended. Direct insertion probe (DIP) analysis is also suitable.

    • Rationale: GC introduction provides an additional layer of separation and confirmation of sample purity via retention time.

  • GC Parameters (if applicable):

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min.

    • Rationale: This program is a general-purpose method designed to elute the compound as a sharp peak without thermal degradation.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Rationale: 70 eV is the global standard for EI-MS.[13] It provides sufficient energy to induce reproducible fragmentation and allows for direct comparison with extensive commercial and public databases like NIST and MACE.[14]

    • Ion Source Temperature: 230 °C

    • Rationale: This temperature ensures the sample remains in the gas phase without causing thermal decomposition.

    • Mass Range: m/z 40 - 200

    • Rationale: This range comfortably covers the molecular ion (m/z 136) and all predicted major fragments.

    • Scan Speed: 2-3 scans/second.

  • Data Analysis:

    • Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC).

    • Extract the mass spectrum from the apex of this peak.

    • Subtract the background spectrum from an adjacent baseline region to obtain a clean spectrum.

    • Compare the observed m/z values and relative abundances of the major peaks with the predicted fragmentation data in the table above.

References

  • Brbot-Šaranović, A., & Katušin-Ražem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Journal of Heterocyclic Chemistry.
  • Vaia. (n.d.). Problem 16 The base peak in the mass spectrum of propanone. Retrieved from [Link]

  • Frizzo, C. P., et al. (2022). Scheme 15. Fragmentation of the [M - NO2]+ of methyl-1-nitropyrazoles. ResearchGate. Retrieved from [Link]

  • El-Emary, T. I., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12, 833–836.
  • van Thuijl, J., Klebe, K. J., & van Houte, J. J. (1970). The mass spectra of some pyrazole compounds. Organic Mass Spectrometry, 3(12), 1549-1563.
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  • Patel, N. B., & Agravat, S. N. (2011). Synthesis of pyrazole derivatives and screening of their antibacterial and antifungal activities. Connect Journals.
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  • SpectraBase. (n.d.). (E)-1-(5-Hydroxy-1-methyl-1H-pyrazol-4-yl)-3-phenylprop-2-en-1-one. Retrieved from [Link]

  • Kuhn, B. L., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. DOI: 10.5772/intechopen.81563.
  • Al-Warhi, T., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 27(24), 8820.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Schlosser, E. (2019).
  • Wang, Y., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5851.
  • Clark, J. (n.d.). Fragmentation patterns in mass spectra. Chemguide. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016). Mass Spectrometry: Fragmentation Mechanisms. YouTube. Retrieved from [Link]

  • Semantic Scholar. (2016). Article. Retrieved from [Link]

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  • ResearchGate. (n.d.). Mass fragmentation pattern of compound 4l. Retrieved from [Link]

  • Gelin, S., & Chantegrel, B. (1982). Mass spectral fragmentation pattern of 5-methyl-4-[(phenylamino)methylene]-2,4-dihydro-3h-pyrazol-3-one and its 2-methyl and 2-phenyl derivatives. Organic Mass Spectrometry, 17(2), 94-96.
  • PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

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  • Growing Science. (2012). Novel 4-(1-(4-(4-(4-aminophenyl)-1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2-yl)-1H-pyrazol-4-yl)benzenamine. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(1-Methyl-1h-pyrazol-4-yl)prop-2-en-1-one

This document provides essential safety and logistical information for the proper disposal of 1-(1-Methyl-1h-pyrazol-4-yl)prop-2-en-1-one. As researchers and drug development professionals, our commitment to safety exten...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for the proper disposal of 1-(1-Methyl-1h-pyrazol-4-yl)prop-2-en-1-one. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and regulatory compliance within your laboratory.

Section 1: Chemical Hazard Profile and Waste Classification

Based on structurally related compounds, 1-(1-Methyl-1h-pyrazol-4-yl)prop-2-en-1-one should be handled as a hazardous substance with the following potential risks:

  • Skin Irritation: Pyrazole derivatives are frequently cited as causing skin irritation.[4][7]

  • Serious Eye Irritation: Contact with eyes may cause serious irritation or damage.[1][3][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[7]

  • Harmful if Swallowed: Similar compounds have been classified as harmful if ingested.[2]

Section 2: The Cardinal Rule: Your EHS Office is the Final Authority

This guide is based on established best practices and regulatory frameworks like the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA).[10][11] However, the specific protocols for chemical waste disposal are ultimately determined by your institution's Environmental Health & Safety (EHS) office, in accordance with local and national regulations.[8][12]

Before proceeding, you must:

  • Locate your institution's Chemical Hygiene Plan and specific waste disposal guidelines.

  • Identify the designated Satellite Accumulation Area (SAA) for chemical waste in your laboratory.[8][13]

  • Know the contact information for your EHS office for any questions or in case of emergencies.

Section 3: Standard Operating Protocol for Disposal

This protocol outlines the step-by-step methodology for the safe segregation, containment, and disposal of waste containing 1-(1-Methyl-1h-pyrazol-4-yl)prop-2-en-1-one.

Personal Protective Equipment (PPE)

Proper PPE is non-negotiable. The choice of PPE is dictated by the hazard assessment and is your first line of defense.

Hazard AssessedRequired Personal Protective Equipment (PPE)
Skin Contact Nitrile gloves (or other chemically resistant gloves as specified by your EHS office). A fully buttoned lab coat must be worn.
Eye Contact ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[5]
Inhalation (solid) When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator may be required.[5] Consult your EHS for specific guidance.
Inhalation (solution) All work with solutions should be performed within a chemical fume hood to minimize vapor inhalation.[7]
Waste Segregation and Containerization

The principle of waste segregation is to prevent inadvertent and dangerous chemical reactions within a waste container.[8]

Step-by-Step Procedure:

  • Identify Waste Streams: Determine the physical form of the waste.

    • Solid Waste: Unused or expired pure compound, contaminated consumables (e.g., weigh boats, contaminated paper towels, gloves, TLC plates).

    • Liquid Waste: Solutions containing the compound. Segregate based on the solvent system (e.g., halogenated vs. non-halogenated organic solvents, aqueous solutions).[12]

  • Select Compatible Containers:

    • Use only EHS-approved, chemically compatible waste containers.[12] For liquid waste, this is typically a high-density polyethylene (HDPE) or glass container. Solid waste should be collected in a designated, lined container.

    • Never use a container that previously held an incompatible chemical. For example, do not mix an oxidizing waste stream with an organic solvent waste stream.

  • Contain the Waste:

    • Solids: Place contaminated items and excess solid compound directly into the designated solid waste container. To minimize dust, avoid dropping the solid from a height.

    • Liquids: Using a funnel, carefully pour liquid waste into the appropriate liquid waste container.

  • Secure the Container:

    • The waste container must be kept closed at all times, except when actively adding waste.[8] This prevents the release of volatile organic compounds (VOCs) into the lab atmosphere.

    • Ensure the cap is securely fastened.

Proper Labeling

Accurate labeling is a critical safety and compliance requirement. An unlabeled or improperly labeled container is a significant safety risk.

Your waste label must include:

  • The words "Hazardous Waste" .

  • The full, unabbreviated chemical name: "1-(1-Methyl-1h-pyrazol-4-yl)prop-2-en-1-one" .[13]

  • A complete list of all other components in the container, including solvents, with their approximate percentages.[13]

  • The relevant hazard warnings (e.g., "Irritant," "Flammable Liquid" if in a flammable solvent).[8]

  • The date when waste was first added to the container (the "accumulation start date").[8]

Storage and Final Disposal
  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in your lab's designated SAA. This area is typically within a fume hood or a ventilated cabinet and should have secondary containment (e.g., a plastic tub) to contain spills.[8][13]

  • Requesting Pickup: Once the waste container is nearly full (typically around 75-80% capacity to allow for expansion), arrange for its collection by your institution's EHS department. Follow your facility's specific procedures for requesting a waste pickup.

The EHS department will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final, environmentally sound disposal, likely via incineration at a high temperature.[10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1-(1-Methyl-1h-pyrazol-4-yl)prop-2-en-1-one.

G cluster_prep Preparation & Assessment cluster_contain Containment Protocol cluster_final Finalization & Disposal start Waste Generated (Solid or Liquid) assess Assess Hazards: - Skin/Eye/Resp. Irritant - Treat as Hazardous start->assess ppe Don Appropriate PPE: - Gloves, Goggles, Lab Coat assess->ppe segregate Segregate Waste Stream (Solid, Liquid - Halogenated/ Non-Halogenated, Aqueous) ppe->segregate container Select Compatible, EHS-Approved Container segregate->container add_waste Add Waste to Container (Keep Closed When Not in Use) container->add_waste label_waste Label Container Accurately: - 'Hazardous Waste' - Full Chemical Names & %'s - Hazards & Date add_waste->label_waste store Store in Secondary Containment in Satellite Accumulation Area (SAA) label_waste->store pickup Request Pickup by EHS (When ~80% Full) store->pickup end Final Disposal by Licensed TSDF (e.g., Incineration) pickup->end

Caption: Decision workflow for the safe disposal of 1-(1-Methyl-1h-pyrazol-4-yl)prop-2-en-1-one.

Section 4: Spill and Emergency Procedures

In the event of a spill, prioritize personnel safety.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab and contact EHS.

  • Small Spills: For a minor spill within a fume hood, and only if you are trained to do so, use a chemical spill kit to absorb the material.

    • Wear appropriate PPE, including double gloves.

    • Cover the spill with an appropriate absorbent material.

    • Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area as directed by your institution's procedures.

  • Report: Report all spills to your supervisor and EHS office, regardless of size.

References

  • JoVE. (2017). Proper Handling and Disposal of Laboratory Waste. [Link]

  • U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste. [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. [Link]

  • U.S. Environmental Protection Agency. (2026). Hazardous Waste. [Link]

  • Environmental Marketing Services. (2025). Safe Chemical Waste Disposal in Labs. [Link]

  • PerkinElmer. (2020). Waste Management. YouTube. [Link]

  • PubChem. 1H-Pyrazole, 1-methyl-. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. (2025). Waste, Chemical, and Cleanup Enforcement. [Link]

  • LabXchange. (2022). How To: Lab Waste. YouTube. [Link]

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Handling

Personal protective equipment for handling 1-(1-Methyl-1h-pyrazol-4-yl)prop-2-en-1-one

[1][2] Executive Safety Summary & Hazard Mechanism 1-(1-Methyl-1h-pyrazol-4-yl)prop-2-en-1-one is not merely a "chemical irritant"; it is a reactive Michael Acceptor .[1][2] As a Senior Application Scientist, I must emph...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Safety Summary & Hazard Mechanism

1-(1-Methyl-1h-pyrazol-4-yl)prop-2-en-1-one is not merely a "chemical irritant"; it is a reactive Michael Acceptor .[1][2]

As a Senior Application Scientist, I must emphasize the causality of the hazard. The


-unsaturated ketone moiety acts as a potent electrophile.[1][2] Upon contact with biological tissue, it undergoes a 1,4-conjugate addition with nucleophilic residues (specifically cysteine thiols) on proteins.[1][2] This mechanism drives three critical risks:
  • Skin Sensitization: Covalent modification of skin proteins can trigger irreversible allergic contact dermatitis.[2]

  • Lachrymatory Effect: Vinyl ketones are chemically related to tear agents; vapor exposure causes immediate, severe mucous membrane irritation.

  • Cytotoxicity: Unchecked alkylation of cellular proteins leads to cell death.[2]

Core Directive: Treat this compound as a potential alkylating agent . Standard "lab safety" is insufficient; barrier protection must be absolute to prevent cumulative sensitization.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in any quantity >10 mg.

A. Hand Protection: The "Double-Barrier" Standard

Standard thin nitrile gloves (4 mil) are insufficient for prolonged contact with vinyl ketones due to rapid permeation and potential degradation.[1]

ParameterRecommendationScientific Rationale
Primary Layer (Inner) Nitrile (4-5 mil) Provides tactile sensitivity and a base chemical barrier.[1]
Secondary Layer (Outer) Laminate Film (e.g., Silver Shield / Ansell Barrier) CRITICAL: Vinyl ketones can permeate nitrile. Laminate films offer >480 min breakthrough time against ketones and small organics.
Alternative (Outer) High-Modulus Nitrile (≥8 mil) Acceptable only for incidental splash protection during micro-scale (<100 mg) handling.[1]
Technique Visual Inspection & Immediate Change Change outer gloves immediately upon any splash. Do not wash; discard.[1][2]
B. Respiratory & Inhalation Control

Vinyl ketones are direct-acting respiratory irritants.[1][2][3]

  • Engineering Control (Primary): All handling (weighing, solubilization, reaction setup) must occur inside a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.

  • Respirator (Secondary - Emergency Only): If fume hood containment is breached or for spill cleanup, use a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges (P100 pre-filter recommended if solid).[1]

    • Note: Half-mask respirators are discouraged due to the potential for eye irritation (lachrymator effect).[1]

C. Eye & Body Protection[1][2][4][5][6]
  • Eyes: Chemical Splash Goggles (indirect vent). Safety glasses are inadequate because they do not seal against vapors or aerosols which can cause severe lacrimation.

  • Body: Chemical-resistant lab coat (poly-cotton blend minimum; Tyvek sleeves recommended for scale-up >1g).[1]

Operational Handling Workflows

Logic Diagram: PPE Selection & Risk Assessment

The following decision tree dictates your safety setup based on operational scale.

PPE_Selection Start Start: Assess Scale ScaleCheck Quantity > 100 mg? Start->ScaleCheck LowScale Micro-Scale (<100 mg) ScaleCheck->LowScale No HighScale Macro-Scale (>100 mg) ScaleCheck->HighScale Yes PPE_Low PPE: Double Nitrile Gloves + Splash Goggles + Fume Hood LowScale->PPE_Low Action Perform Operation (Weighing/Transfer) PPE_Low->Action PPE_High PPE: Silver Shield Laminate Gloves + Tyvek Sleeves + Full Face Shield HighScale->PPE_High PPE_High->Action Waste Quench & Dispose Action->Waste

Figure 1: Risk-based PPE selection logic.[1][4] Note the escalation to laminate gloves for macro-scale handling.

Step-by-Step Protocol: Weighing & Solubilization
  • Preparation:

    • Place a disposable balance draft shield or secondary containment tray inside the fume hood.

    • Pre-weigh your solvent in a tared vial to avoid bringing the stock bottle of the pyrazole derivative out of the hood.

  • Weighing (The Critical Step):

    • Static Hazard: If the compound is a solid, it may be electrostatically charged.[2] Use an antistatic gun if available.[1]

    • Technique: Do not use a spatula that will be reused without immediate washing. Use disposable weighing boats or glass pipettes.

    • Spill Control: If any powder lands on the balance, wipe immediately with a chemically compatible solvent (e.g., Acetone) using a wet wipe technique (wipe, fold, wipe, discard) to prevent aerosolization.[1]

  • Quenching (Decontamination):

    • Before removing any glassware from the hood, wipe the exterior with a tissue dampened in 10% aqueous sodium thiosulfate or dilute bleach.

    • Mechanism:[5] Thiosulfate acts as a sacrificial nucleophile, reacting with the Michael acceptor to neutralize it before it touches your skin.[2]

Emergency Response & Disposal

Accidental Exposure[2]
  • Skin Contact: Immediate flush with water for 15 minutes.[4] Do not use ethanol or DMSO; these solvents act as carriers, transporting the electrophile deeper into the dermis.

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately—corneal damage from alkylating agents can be delayed.

Disposal Strategy

This compound must be segregated from general organic waste if possible, or clearly labeled due to its reactivity.[2]

Waste StreamClassificationAction
Solid Waste Hazardous OrganicDouble-bag in hazardous waste bags.[1][2] Label "Toxic - Michael Acceptor".[1]
Liquid Waste Halogenated/Non-HalogenatedSegregate based on solvent.[2] Do not mix with strong acids or bases (risk of exothermic polymerization).[2]
Sharps/Glass Contaminated SharpsRinse with dilute bleach/thiosulfate before disposal to neutralize residue.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 62728545, 1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]propan-1-one. (Used for structural analogy and physicochemical properties).[2] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection Chart. (Guidance on ketone permeation through nitrile vs. laminate). Retrieved from [Link]

  • Morgan, D. L., et al. (2000). Inhalation toxicity studies of the alpha,beta-unsaturated ketones: Ethyl vinyl ketone.[2] Toxicological Sciences.[1][2] (Establishes the respiratory toxicity profile of vinyl ketone derivatives). Retrieved from [Link]

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